Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester
Description
Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester (CAS 1168135-03-2) is a boron-containing heterocyclic compound with the molecular formula C₁₂H₁₅BN₂O₂S and a molecular weight of 262.13 g/mol . It is a brown crystalline powder with a melting point range of 84–86°C and is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize benzothiadiazole derivatives, such as kinase inhibitors targeting PFKFB3 . Its structure features a benzo[c][1,2,5]thiadiazole core fused with a boronic acid pinacol ester group at position 5, which enhances its reactivity in palladium-catalyzed transformations . The compound is classified as hazardous due to acute toxicity, skin/eye irritation, and respiratory risks .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O2S/c1-11(2)12(3,4)17-13(16-11)8-5-6-9-10(7-8)15-18-14-9/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISHNZJGTMYYKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NSN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674169 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1168135-03-2 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Mode of Action
Compounds containing the boronic acid pinacol ester group, like this one, are often used in suzuki-miyaura cross-coupling reactions. In these reactions, the boronic ester group interacts with a palladium catalyst and an organohalide to form a new carbon-carbon bond.
Biochemical Pathways
The products of suzuki-miyaura cross-coupling reactions are often involved in various biochemical pathways, depending on the nature of the organohalide used in the reaction.
Pharmacokinetics
Boronic esters are known to have good bioavailability and can be metabolized in the body to produce boronic acids.
Result of Action
The products of suzuki-miyaura cross-coupling reactions involving this compound could potentially interact with various cellular targets, leading to a range of biological effects.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base.
Biochemical Analysis
Biochemical Properties
Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the context of hypoxia inhibition . It interacts with hypoxia-inducing factor-1 (HIF-1), a protein that promotes angiogenesis and cancer cell survival under low oxygen conditions . By inhibiting HIF-1, this compound can potentially reduce tumor growth and metastasis .
Cellular Effects
The effects of this compound on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism . It has been observed to influence cell function by inhibiting pathways that are critical for cancer cell survival and proliferation . This compound can also affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with HIF-1 and other biomolecules . It inhibits the activity of HIF-1, thereby reducing the expression of genes that promote angiogenesis and cell survival under hypoxic conditions . Additionally, this compound may interact with other enzymes and proteins involved in cellular metabolism and signal transduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function . The compound has shown stability under various conditions, and its inhibitory effects on HIF-1 and other targets have been sustained over extended periods . Long-term studies have also indicated potential benefits in reducing tumor growth and metastasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound effectively inhibits HIF-1 activity and reduces tumor growth without significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and off-target interactions . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to hypoxia and cancer cell metabolism . It interacts with enzymes and cofactors that regulate cellular responses to low oxygen conditions . The compound’s impact on metabolic flux and metabolite levels has been studied to understand its broader effects on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, particularly in hypoxic tumor regions . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles where it exerts its inhibitory effects on HIF-1 and other targets . This localization is essential for its activity and function in reducing tumor growth and metastasis .
Biological Activity
Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications, supported by relevant case studies and research findings.
Molecular Formula : C₁₂H₁₅BN₂O₂S
Molecular Weight : 262.13 g/mol
CAS Number : 1168135-03-2
Appearance : Brown powder
Melting Point : 84–86 °C
The compound can be synthesized through various methods including Suzuki-Miyaura cross-coupling reactions, which allow for the formation of complex structures with high yields. For instance, the reaction of benzo[c][1,2,5]thiadiazole derivatives with boronic acids or their pinacol esters has been reported to yield products with significant pharmacological potential .
Anticancer Properties
Research indicates that benzo[c][1,2,5]thiadiazole derivatives exhibit notable anticancer activity. A study demonstrated that specific derivatives showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that benzo[c][1,2,5]thiadiazole derivatives possess broad-spectrum antibacterial activity against gram-positive and gram-negative bacteria. The agar diffusion method was employed to assess the antibacterial efficacy, showing significant zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Photosensitizing Properties
Recent findings suggest that benzo[c][1,2,5]thiadiazole derivatives can act as effective photosensitizers in photodynamic therapy (PDT). One study highlighted a derivative's ability to generate reactive oxygen species (ROS) upon light activation, leading to enhanced cytotoxicity in cancer cells. This property is particularly valuable for developing targeted cancer therapies that minimize damage to surrounding healthy tissues .
Case Studies
-
Anticancer Activity Assessment :
- Study Design : Various benzo[c][1,2,5]thiadiazole derivatives were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Results : Compounds exhibited IC50 values ranging from 10 to 30 µM, indicating potent anticancer effects compared to control groups.
-
Antimicrobial Efficacy :
- Study Design : The compound's antibacterial properties were evaluated using the agar-well diffusion method.
- Results : Significant inhibition zones (≥15 mm) were observed against multiple strains of bacteria, confirming its potential as an antibacterial agent.
- Photodynamic Therapy Application :
Summary of Findings
Scientific Research Applications
Organic Synthesis
BTD-5-BPA is utilized as a key intermediate in organic synthesis, particularly in the development of various functionalized compounds. Its boronic acid functionality allows for:
- Suzuki Coupling Reactions : BTD-5-BPA can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This is particularly useful for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals .
- Functionalization of Aromatic Compounds : The compound serves as a versatile building block for the functionalization of aromatic systems, enabling the introduction of diverse substituents that can modify biological activity or physical properties .
Materials Science
In materials science, BTD-5-BPA has been explored for its potential applications in:
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it a candidate for use in OLED materials, where it can contribute to improved light emission and device efficiency .
- Polymer Chemistry : BTD-5-BPA can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its boron-containing structure can also facilitate interactions with other functional groups within polymers .
Biochemistry and Molecular Biology
BTD-5-BPA has significant applications in biochemistry, particularly in:
- Cell Biology : It is employed in cell culture and modification processes. The compound's ability to form complexes with biomolecules makes it useful for studying cellular mechanisms and interactions .
- Gene Therapy : Due to its boronic acid moiety, BTD-5-BPA can be used in the development of delivery systems for nucleic acids, enhancing the efficacy of gene therapy approaches by facilitating cellular uptake .
Case Study 1: Suzuki-Miyaura Coupling
A study demonstrated the effectiveness of BTD-5-BPA in Suzuki coupling reactions to synthesize various biaryl compounds. The reaction conditions were optimized to yield high purity products with excellent yields, showcasing its utility as a versatile coupling partner .
Case Study 2: OLED Applications
Research into OLEDs highlighted the role of BTD-5-BPA derivatives in enhancing device performance. The incorporation of these compounds into OLED architectures led to improved light emission efficiency and stability under operational conditions .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Pinacol Esters
Structural and Molecular Comparisons
The following table highlights structural differences between the target compound and analogous boronic acid pinacol esters:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Functional Groups |
|---|---|---|---|---|
| Benzo[c][1,2,5]thiadiazole-5-boronic acid ester | C₁₂H₁₅BN₂O₂S | 262.13 | Benzo[c][1,2,5]thiadiazole | Boronic acid pinacol ester (C₅) |
| 1H-Benzimidazole-5-boronic acid pinacol ester | C₁₃H₁₇BN₂O₂ | 244.10 | Benzimidazole | Boronic acid pinacol ester (C₅) |
| Thiazole-5-boronic acid pinacol ester | C₉H₁₄BNO₂S | 211.09 | Thiazole | Boronic acid pinacol ester (C₅) |
| 4-(t-Boc-N-methylamino)phenylboronic acid ester | C₁₈H₂₈BNO₄ | 333.23 | Phenyl | Boronic acid ester + t-Boc amine |
Key Observations :
- The benzo[c][1,2,5]thiadiazole core confers electron-deficient properties , enhancing its utility in charge-transfer applications compared to benzimidazole or thiazole derivatives .
- Substituents like the t-Boc group in C₁₈H₂₈BNO₄ () introduce steric bulk, reducing reactivity in cross-coupling reactions compared to the unsubstituted thiadiazole derivative .
Preparation Methods
Halogenation of Benzo[c]thiadiazole
- Objective: Introduce a halogen atom at the 5-position of benzo[c]thiadiazole to serve as a reactive site for subsequent borylation.
- Typical Reagents: N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in an appropriate solvent such as chloroform or acetonitrile.
- Conditions: Controlled temperature (0–25 °C) to avoid over-halogenation.
- Outcome: Formation of 5-bromo- or 5-iodobenzo[c]thiadiazole with high regioselectivity.
Palladium-Catalyzed Miyaura Borylation
- Objective: Replace the halogen with a boronic acid pinacol ester group.
- Reagents and Catalysts:
- Bis(pinacolato)diboron (B2Pin2) as the boron source.
- Palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4.
- Base like potassium acetate (KOAc) or potassium carbonate (K2CO3).
- Solvent: Typically 1,4-dioxane or dimethylformamide (DMF).
- Temperature: 80–100 °C.
- Reaction Time: 6–24 hours depending on scale and catalyst loading.
- Mechanism: Oxidative addition of the aryl halide to Pd(0), transmetallation with B2Pin2, and reductive elimination to yield the boronic ester.
Representative Experimental Procedure
Analytical and Purification Data
- Purity Assessment: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) confirm purity ≥96% and ≥97.5%, respectively.
- Melting Point: 83–87 °C consistent with literature values.
- Infrared Spectroscopy: Confirms characteristic boronate ester and benzothiadiazole functional groups.
- Physical Appearance: Brown powder, stable under ambient storage conditions.
Research Findings and Optimization Notes
- Catalyst Choice: Pd(dppf)Cl2 often provides superior yields and cleaner reactions compared to Pd(PPh3)4 due to better stability and ligand effects.
- Base Selection: Potassium acetate is preferred for mild conditions, minimizing side reactions.
- Solvent Effects: 1,4-Dioxane offers good solubility and reaction rates; DMF can be used but may complicate purification.
- Reaction Scale: The method is scalable from milligram to gram quantities with consistent yields.
- Storage: The product is stable at ambient temperature but should be protected from moisture to prevent hydrolysis of the boronic ester.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Halogenation reagent | NBS or NIS | Selective for 5-position |
| Halogenation solvent | Chloroform, acetonitrile | Ambient to 25 °C |
| Borylation catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | Pd(dppf)Cl2 preferred |
| Boron source | Bis(pinacolato)diboron (B2Pin2) | Commercially available |
| Base | Potassium acetate (KOAc) | Mild base |
| Solvent | 1,4-Dioxane | Good solubility and reaction rate |
| Temperature | 80–100 °C | Controlled for optimal yield |
| Reaction time | 6–24 hours | Depends on scale and catalyst |
| Purity | ≥96% (GC), ≥97.5% (HPLC) | High purity for synthetic use |
| Physical form | Brown powder | Stable under ambient conditions |
Q & A
Q. What are the standard protocols for synthesizing Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester, and how do reaction conditions influence yield?
The synthesis typically involves base-catalyzed substitution reactions. For example, derivatives of boronic acid pinacol esters are synthesized by reacting halogenated benzo[c][1,2,5]thiadiazole precursors (e.g., 5-chloro-4-nitrobenzo[c][1,2,5]thiadiazole) with aminophenylboronic acid pinacol esters in dimethylformamide (DMF) at 90°C for 3 hours under a nitrogen atmosphere . Sodium tertiary butoxide (tBuONa) is often used as a base to facilitate nucleophilic substitution. Yields are highly dependent on solvent choice, reaction temperature, and stoichiometric ratios of reagents. For instance, optimizing the molar ratio of the boronic ester precursor to the halogenated substrate (1.0–1.5 equiv) can improve yields .
Q. How should this compound be stored to ensure stability, and what hazards are associated with its handling?
This compound should be stored in a cool, dry environment under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Safety data sheets for analogous boronic esters highlight risks of skin/eye irritation and respiratory sensitization . Handling requires personal protective equipment (gloves, goggles) and a fume hood. Avoid exposure to moisture, strong acids, or bases, as boronic esters can decompose under these conditions .
Advanced Research Questions
Q. How can chemoselective reactions be achieved using this compound in cross-coupling reactions?
Chemoselectivity is controlled by manipulating boronic acid speciation in solution. For example, palladium-catalyzed cross-coupling reactions require precise control of reaction conditions (e.g., pH, solvent polarity) to stabilize the reactive boronate intermediate. A radical-mediated protodeboronation approach can also enhance selectivity, enabling iterative C–C bond formation without side reactions . Kinetic studies using UV-Vis spectroscopy (e.g., monitoring λmax at 290 nm and 405 nm during H2O2 reactions) provide insights into reaction pathways and intermediate stability .
Q. What methodologies are used to evaluate the reactivity of this boronic ester in aqueous environments, and how does it compare to non-pinacol derivatives?
Reactivity in aqueous media is assessed via kinetic studies with oxidants like H2O2. UV-Vis spectroscopy tracks the disappearance of the boronic ester peak (290 nm) and the emergence of oxidation products (405 nm) . Pinacol esters generally exhibit slower hydrolysis rates compared to non-pinacol derivatives due to steric protection of the boron center. Computational modeling (e.g., density-functional theory) can predict hydrolysis energetics and guide the design of more stable analogs .
Q. How can this compound be integrated into optoelectronic materials, and what characterization techniques validate its performance?
It serves as a key building block in donor-acceptor dyes for organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). For example, Suzuki-Miyaura cross-coupling reactions link the boronic ester to π-conjugated systems, enhancing light absorption and charge transport . Performance is validated using cyclic voltammetry (to determine HOMO/LUMO levels), UV-Vis-NIR spectroscopy (for bandgap analysis), and atomic force microscopy (to assess film morphology) .
Q. How do researchers resolve contradictions in reported synthetic yields or reactivity data for this compound?
Discrepancies often arise from variations in catalysts, solvent purity, or moisture levels. Systematic studies using design of experiments (DoE) can isolate critical factors. For example, comparing yields under anhydrous vs. humid conditions or using alternative bases (e.g., K2CO3 vs. tBuONa) clarifies optimal protocols . Reproducibility is improved by standardizing reaction setups (e.g., strict inert atmosphere control) and employing high-purity reagents .
Methodological Notes
- Synthesis Optimization : Use Schlenk-line techniques for moisture-sensitive reactions .
- Reactivity Profiling : Combine spectroscopic monitoring (UV-Vis, NMR) with computational tools (DFT) .
- Material Characterization : Employ a combination of electrochemical, spectroscopic, and microscopic techniques to correlate structure with function .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
